molecular formula C9H11NO B2660008 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan CAS No. 55745-74-9

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Cat. No.: B2660008
CAS No.: 55745-74-9
M. Wt: 149.193
InChI Key: WQXWNTPLZFVZNX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound features an aminomethyl group attached to the 5-position of the dihydrobenzo[b]furan structure

Scientific Research Applications

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and materials with specific properties.

Safety and Hazards

The safety information available for “5-(Aminomethyl)-2,3-dihydrobenzo[b]furan” indicates that it is classified under GHS07, which denotes that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “5-(Aminomethyl)-2,3-dihydrobenzo[b]furan” could involve its use in the production of biobased aromatic or semi-aromatic polyamides . Additionally, the development of more efficient methods for its synthesis from bio-based renewable materials is an attractive prospect for sustainable development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan typically involves the following steps:

    Starting Material: The synthesis often begins with 2,3-dihydrobenzo[b]furan.

    Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the use of solvents like ethanol or methanol can help in dissolving the reactants and controlling the reaction rate.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzofuran-5-carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran compounds.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzofuran ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b]furan: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

    5-(Hydroxymethyl)-2,3-dihydrobenzo[b]furan: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.

    5-(Methoxymethyl)-2,3-dihydrobenzo[b]furan:

Uniqueness

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXWNTPLZFVZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971120
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55745-74-9
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-5-ylmethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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